10H-Phenothiazine, 10-(3-(4-methyl-1-piperazinyl)propyl)-, N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine, 10-(3-(4-methyl-1-piperazinyl)propyl)-, N-oxide is a member of the phenothiazine class of compounds. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with a 3-(4-methyl-1-piperazinyl)propyl group and an N-oxide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 10-(3-(4-methyl-1-piperazinyl)propyl)-, N-oxide typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Substitution with 3-(4-methyl-1-piperazinyl)propyl Group: The phenothiazine core is then reacted with 3-(4-methyl-1-piperazinyl)propyl chloride in the presence of a base such as sodium hydride to introduce the 3-(4-methyl-1-piperazinyl)propyl group.
Oxidation to Form N-oxide: The final step involves the oxidation of the nitrogen atom in the phenothiazine core to form the N-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
10H-Phenothiazine, 10-(3-(4-methyl-1-piperazinyl)propyl)-, N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functional group can be further oxidized under strong oxidizing conditions.
Reduction: The N-oxide can be reduced back to the parent amine using reducing agents such as zinc and acetic acid.
Substitution: The phenothiazine core can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc, acetic acid.
Substitution: Electrophiles such as alkyl halides, in the presence of a base.
Major Products Formed
Oxidation: Further oxidized phenothiazine derivatives.
Reduction: Parent amine.
Substitution: Alkylated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
10H-Phenothiazine, 10-(3-(4-methyl-1-piperazinyl)propyl)-, N-oxide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders due to its structural similarity to other therapeutic phenothiazines.
Industry: Employed in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine, 10-(3-(4-methyl-1-piperazinyl)propyl)-, N-oxide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It also interacts with enzymes and receptors, modulating their activity. The N-oxide functional group plays a crucial role in enhancing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine derivative with antihistamine properties.
Thioridazine: A phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness
10H-Phenothiazine, 10-(3-(4-methyl-1-piperazinyl)propyl)-, N-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential therapeutic applications, distinguishing it from other phenothiazine derivatives.
Eigenschaften
CAS-Nummer |
27832-15-1 |
---|---|
Molekularformel |
C20H25N3OS |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
10-[3-(4-methylpiperazin-1-yl)propyl]-10-oxidophenothiazin-10-ium |
InChI |
InChI=1S/C20H25N3OS/c1-21-12-14-22(15-13-21)11-6-16-23(24)17-7-2-4-9-19(17)25-20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3 |
InChI-Schlüssel |
LGJRXUIFGZTBGD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCC[N+]2(C3=CC=CC=C3SC4=CC=CC=C42)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.